molecular formula C17H16N2O2S B382168 N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 256955-60-9

N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B382168
CAS No.: 256955-60-9
M. Wt: 312.4g/mol
InChI Key: JEUQSVWLOPCDJW-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide: is a synthetic organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzothiazine core, which is a bicyclic system containing both sulfur and nitrogen atoms, fused with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazine Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as an α-haloketone, to form the benzothiazine ring system.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the nitrogen atom of the benzothiazine ring attacks a benzyl halide.

    Acetylation: The final step involves the acetylation of the benzothiazine derivative using acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Its ability to interfere with bacterial cell wall synthesis makes it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being investigated for its anti-inflammatory and anticancer properties. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways that are crucial for the proliferation of cancer cells.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. In cancer cells, it may inhibit key signaling pathways such as the PI3K/Akt pathway, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
  • N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propionamide
  • N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)butyramide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the benzyl group, which can significantly influence its biological activity and chemical reactivity compared to other benzothiazine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

IUPAC Name

N-benzyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-16(18-11-12-6-2-1-3-7-12)10-15-17(21)19-13-8-4-5-9-14(13)22-15/h1-9,15H,10-11H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUQSVWLOPCDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332154
Record name N-benzyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657503
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

256955-60-9
Record name N-benzyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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